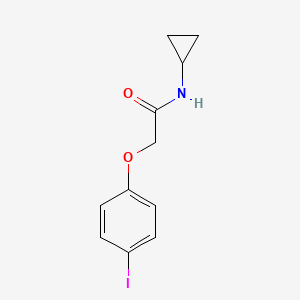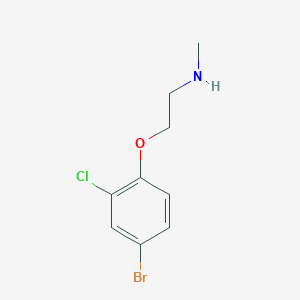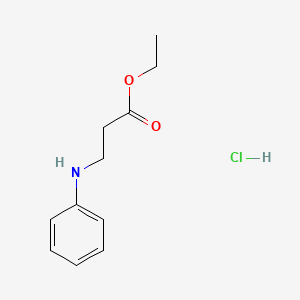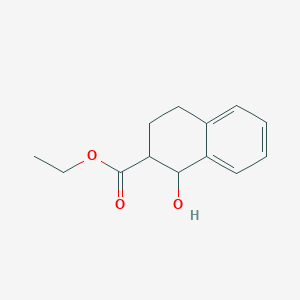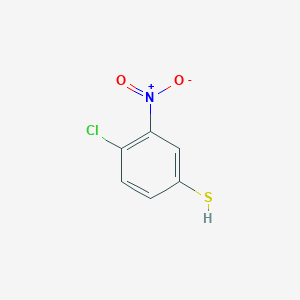
4-Chloro-3-nitrobenzenethiol
描述
4-Chloro-3-nitrobenzenethiol is an organic compound with the molecular formula C6H4ClNO2S. It is characterized by the presence of a chloro group, a nitro group, and a thiol group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry and pharmacology.
作用机制
Target of Action
4-Chloro-3-nitrobenzenethiol, similar to its analog 4-Nitrothiophenol, is known to bind covalently to noble metals due to their molecular structure . This property makes them commonly used reporter molecules for various experiments, especially within the scope of surface- and tip-enhanced Raman spectroscopy .
Mode of Action
The interaction of this compound with its targets involves a process known as resonant Raman scattering . This process is characterized by the molecule exhibiting two intrinsic resonances at specific wavelengths . The resonant Raman scattering cross-section of the molecule is also significant, which is an important factor in a wide range of experiments .
Biochemical Pathways
2C4NP is degraded via the 1,2,4-benzenetriol (BT) pathway in certain Gram-negative bacteria . The hnp gene cluster is suspected to be involved in the catabolism of 2C4NP .
Result of Action
The result of the action of this compound is largely dependent on the context of its use. In the context of resonant Raman spectroscopy, the molecule’s interaction with noble metals results in significant Raman scattering, which is useful in various experimental setups .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the molecule’s interaction with noble metals (its target of action) can be affected by the presence and concentration of these metals in the environment . Additionally, factors such as temperature, pH, and the presence of other chemicals can potentially influence the molecule’s action and stability.
生化分析
Biochemical Properties
It is known that nitrobenzene derivatives can participate in various biochemical reactions . They can undergo nucleophilic aromatic substitution reactions, where a nucleophile attacks the aromatic ring . This property could potentially allow 4-Chloro-3-nitrobenzenethiol to interact with various enzymes, proteins, and other biomolecules, although specific interactions have not been reported.
Cellular Effects
Nitrobenzene derivatives can potentially influence cell function through their interactions with cellular proteins and enzymes . They could impact cell signaling pathways, gene expression, and cellular metabolism, although specific effects of this compound have not been reported.
Molecular Mechanism
It is known that nitrobenzene derivatives can undergo nucleophilic aromatic substitution reactions . This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-nitrobenzenethiol typically involves the reaction of 4-chloro-3-nitrobenzene with thiolating agents. One common method is the reaction of 4-chloro-3-nitrobenzene with sodium hydrogen sulfide or disodium disulfide under controlled conditions . Another method involves the use of arylsulfonyl chlorides, which are reduced to arylthiols using reducing agents such as triphenylphosphine in toluene .
Industrial Production Methods: Industrial production of this compound often employs large-scale thiolation reactions using metal sulfides or other reducing agents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions: 4-Chloro-3-nitrobenzenethiol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Major Products:
Substitution: Formation of substituted aromatic compounds.
Reduction: Formation of 4-chloro-3-aminobenzenethiol.
Oxidation: Formation of disulfides or sulfonic acids.
科学研究应用
4-Chloro-3-nitrobenzenethiol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: As a radiotracer to measure the uptake of serotonin in the brain.
Medicine: In pharmacological studies on serotonin transporters.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
相似化合物的比较
Comparison: 4-Chloro-3-nitrobenzenethiol is unique due to the presence of both a thiol and a nitro group on the benzene ring, which allows it to participate in a wide range of chemical reactions. In contrast, 4-Chloro-3-nitrobenzoic acid lacks the thiol group, limiting its reactivity in thiolation reactions. Similarly, 3-Carboxy-4-nitrobenzenethiol has a carboxylic acid group instead of a chloro group, which affects its chemical behavior and applications.
属性
IUPAC Name |
4-chloro-3-nitrobenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2S/c7-5-2-1-4(11)3-6(5)8(9)10/h1-3,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYMABJPMMKXFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070224.png)
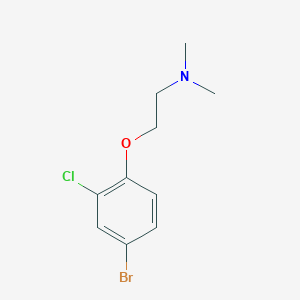
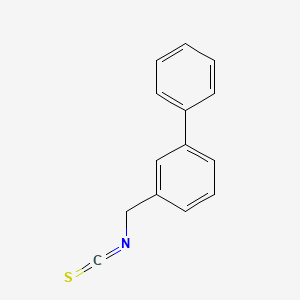
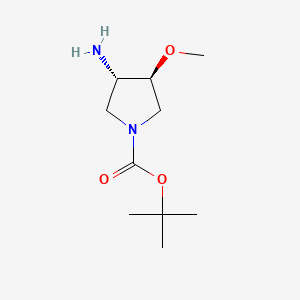
![2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol](/img/structure/B3070251.png)
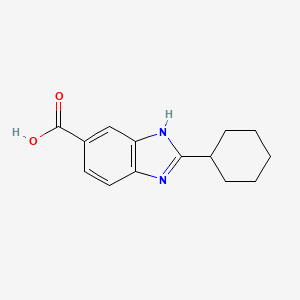
![2-[5-methyl-4-nitro-3-(trifluoromethyl)pyrazol-1-yl]acetic Acid](/img/structure/B3070265.png)
